![molecular formula C19H15N3O4S B2774954 benzofuran-2-yl(2-((3-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone CAS No. 851808-93-0](/img/structure/B2774954.png)
benzofuran-2-yl(2-((3-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone
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Description
Benzofuran-2-yl(2-((3-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a chemical compound with potential applications in scientific research. It is a member of the imidazole family of compounds and has been synthesized through various methods.
Scientific Research Applications
Antimicrobial and Antioxidant Properties
Research has shown that benzofuran derivatives, including compounds structurally related to benzofuran-2-yl(2-((3-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone, possess significant antimicrobial and antioxidant activities. A study by (Rashmi et al., 2014) successfully synthesized novel benzofuran derivatives and confirmed their antimicrobial, particularly antibacterial, and antioxidant properties through various biological assays.
Anticancer Activity
Another aspect of benzofuran derivatives' scientific application is in cancer research. (Pieters et al., 1999) synthesized a series of dihydrobenzofuran lignans and benzofurans, revealing their potential as antimitotic and antitumor agents that inhibit tubulin polymerization. These compounds showed promising activity in vitro against various human cancer cell lines, particularly leukemia and breast cancer cells.
Tuberculosis Treatment
Benzofuran derivatives are also explored in the context of treating tuberculosis. The study by (Acheson & Wallis, 1982) focused on the synthesis of compounds involving benzofuran and related structures, demonstrating potential in treating this infectious disease.
Antibacterial and Antifungal Properties
The antimicrobial properties of benzofuran compounds are further supported by the work of (Budhwani et al., 2017), who synthesized aryl (5-substituted benzofuran-2-yl) carbamate derivatives and tested them against various bacterial and fungal strains, finding potent antimicrobial activity in some of the compounds.
DNA Topoisomerases Inhibitory Activities
Research by (Lee et al., 2007) has shown that benzofuran derivatives can act as inhibitors of DNA topoisomerases, enzymes crucial for DNA replication. This suggests potential applications in developing treatments targeting cellular mechanisms at the molecular level.
properties
IUPAC Name |
1-benzofuran-2-yl-[2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O4S/c23-18(17-11-14-5-1-2-7-16(14)26-17)21-9-8-20-19(21)27-12-13-4-3-6-15(10-13)22(24)25/h1-7,10-11H,8-9,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRNMYBFSGACVNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC(=CC=C2)[N+](=O)[O-])C(=O)C3=CC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzofuran-2-yl-[2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone |
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